(±)-CP 55,940 is a bicyclic mimetic of Δ (±)5-epi CP 55,940 is a by-product generated in the synthesis of (±)-CP 55,940. This compound is intended to be used as an analytical standard for preparations of (±)-CP 55,940.
2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
CAS No.: 2365471-91-4
Cat. No.: VC0559909
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2365471-91-4 |
|---|---|
| Molecular Formula | C24H40O3 |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | 2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
| Standard InChI | InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1 |
| Standard InChI Key | YNZFFALZMRAPHQ-KAGYGMCKSA-N |
| Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O |
| SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
CP-55,940 is identified by several chemical identifiers that facilitate its cataloging and reference in chemical databases and scientific literature. The International Chemical Identifier (InChI) key for this compound is YNZFFALZMRAPHQ-VCOUNFBDSA-N, which serves as a standardized digital representation of its chemical structure that can be used for database searches and identification .
The compound is also cataloged in various chemical databases with specific identifiers, including:
| Database | Identifier |
|---|---|
| PubChem CID | 5311056 |
| ChEMBL | CHEMBL2062131 |
| BindingDB | 21244 |
These identifiers allow researchers to access standardized information about the compound across different chemical databases and research platforms .
Physical and Chemical Properties
CP-55,940 exhibits specific physical and chemical properties that influence its behavior in biological systems and its utility in experimental settings. The following table summarizes its key physical and chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H40O3 |
| Molecular Weight | 376.581 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
| XlogP | 6.1 |
| Physical State | Not specified in search results |
| Solubility | Not specified in search results |
The compound's relatively high XlogP value of 6.1 indicates substantial lipophilicity, exceeding Lipinski's rule of 5 threshold (which suggests XlogP ≤ 5 for orally active drugs), potentially influencing its distribution in biological systems and its ability to cross biological membranes including the blood-brain barrier .
Pharmacological Properties
Receptor Interactions
As a synthetic cannabinoid, CP-55,940 primarily exerts its biological effects through interactions with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. The compound has been extensively used in research to study these receptor interactions and their physiological consequences.
Based on the GLASS (GPCR-Ligand Association) database, CP-55,940 has been documented to bind to cannabinoid receptors across various species, demonstrating its utility as a research tool in comparative pharmacology studies :
| Receptor | UniProt ID | Gene | Species | Receptor Length (amino acids) |
|---|---|---|---|---|
| Cannabinoid receptor 1 | P21554 | CNR1 | Homo sapiens (Human) | 472 |
| Cannabinoid receptor 1 | P20272 | Cnr1 | Rattus norvegicus (Rat) | 473 |
| Cannabinoid receptor 1 | Q9PUI7 | CNR1 | Taricha granulosa (Roughskin newt) | 473 |
| Cannabinoid receptor 1 | P56971 | CNR1 | Taeniopygia guttata (Zebra finch) | 473 |
| Cannabinoid receptor 2 | P34972 | CNR2 | Homo sapiens (Human) | 360 |
| Cannabinoid receptor 2 | P47936 | Cnr2 | Mus musculus (Mouse) | 347 |
| Cannabinoid receptor 2 | Q9QZN9 | Cnr2 | Rattus norvegicus (Rat) | 360 |
This cross-species binding profile demonstrates the evolutionary conservation of cannabinoid receptors and highlights the compound's versatility as a pharmacological probe in comparative studies across different animal models .
Signal Transduction Mechanisms
Research has shown that CP-55,940 influences various signaling pathways beyond simple receptor binding. In neuronal cells, CP-55,940 has been shown to stimulate the production of cyclic GMP and cause the translocation of nitric oxide (NO)-sensitive guanylyl cyclase .
Furthermore, studies have investigated the role of CP-55,940 in the activation of neuronal nitric oxide synthase (nNOS) in neuronal cells, suggesting that cannabinoid receptor activation by this compound leads to downstream signaling cascades involving nitric oxide production . These findings illuminate the complex molecular mechanisms through which CP-55,940 and similar cannabinoids may exert their neurophysiological effects.
Research Applications
Endocannabinoid System Investigation
CP-55,940 has proven to be an invaluable research tool for investigating the endocannabinoid system due to its high affinity for cannabinoid receptors. Its synthetic nature allows for precise control of dosage and purity in experimental settings, making it preferable to plant-derived cannabinoids in many research contexts.
Researchers have utilized CP-55,940 to elucidate the structural and functional properties of cannabinoid receptors, map their distribution in various tissues, and investigate their roles in physiological and pathological processes. The compound's ability to bind to both CB1 and CB2 receptors across multiple species has facilitated comparative studies of cannabinoid receptor function across different animal models .
Neurophysiological Research
The compound has been particularly useful in neurophysiological research. Studies have employed CP-55,940 to investigate cannabinoid-mediated effects on neuronal function, including impacts on neurotransmitter release, synaptic plasticity, and neuronal excitability .
One notable area of research has focused on the relationship between cannabinoid receptor activation and nitric oxide signaling in neuronal cells. CP-55,940 has been used to stimulate cannabinoid receptors and subsequently observe the effects on nitric oxide synthase activity and cyclic GMP production, providing insights into the molecular mechanisms underlying cannabinoid effects on neuronal function .
Analytical Methods for Detection and Characterization
Spectroscopic and Chromatographic Techniques
Various analytical methods are employed to confirm the identity, purity, and concentration of CP-55,940 in research applications. Mass spectrometry is particularly valuable for the identification and quantification of this compound, enabling researchers to verify its presence and measure its concentration with high precision.
Other analytical techniques commonly used for CP-55,940 analysis likely include:
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High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared spectroscopy
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UV-visible spectroscopy
These techniques collectively provide comprehensive characterization of the compound's structural, physical, and chemical properties, ensuring its identity and purity for research applications.
Legal Status and Classification
Regulatory Considerations
CP-55,940 is classified as a synthetic cannabinoid and is typically categorized under "drugs of abuse" in scientific databases and regulatory frameworks. This classification reflects its structural similarity to controlled substances and its potential for misuse.
The compound is primarily designated for research purposes and is typically subject to regulatory controls that govern its synthesis, possession, and use. Researchers working with CP-55,940 must typically adhere to institutional and governmental regulations regarding controlled substances or research chemicals.
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